

# UM-164 off-target effects in cancer cells

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## Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698

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## UM-164 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **UM-164** in cancer cell research, with a specific focus on its off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is **UM-164** and what are its primary targets?

A1: **UM-164** is a potent, dual-kinase inhibitor. Its primary targets are c-Src and p38 MAP kinase.<sup>[1][2][3]</sup> It was initially developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also been studied in glioma.<sup>[3][4]</sup> **UM-164** is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, which may alter both the catalytic and non-catalytic functions of the proteins.<sup>[1][5][6]</sup>

Q2: Has the key research on **UM-164** in triple-negative breast cancer been retracted?

A2: Yes, the 2016 Clinical Cancer Research article, "**UM-164**: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in 2020.<sup>[7]</sup> <sup>[8]</sup> Researchers should be aware of this and critically evaluate the findings presented in the original publication.

Q3: What are the known off-target or downstream effects of **UM-164**?

A3: While c-Src and p38 are the primary targets, **UM-164** treatment affects several other key signaling pathways in cancer cells. These are generally considered downstream effects of inhibiting the primary targets rather than direct off-target binding. These effects include:

- Reduced activation of EGFR, AKT, and ERK1/2.[2]
- Inhibition of Focal Adhesion Kinase (FAK) and paxillin phosphorylation.[2][9]
- Inhibition of the Hippo-YAP signaling pathway, which has been identified as a key mechanism of its anti-tumor effect in glioma.[4] **UM-164** triggers the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its activity.[3][4]

Q4: How does **UM-164** affect the cellular phenotype?

A4: **UM-164** has been shown to have several effects on cancer cell behavior:

- Inhibits cell proliferation: It has potent antiproliferative activity in TNBC and glioma cell lines. [1][2][4]
- Induces G1 phase cell cycle arrest: Rather than inducing apoptosis, **UM-164**'s primary antiproliferative mechanism is cytostatic, causing cells to arrest in the G0/G1 phase of the cell cycle.[1][4][10]
- Suppresses cell motility and invasion: By inhibiting c-Src and FAK-mediated signaling, **UM-164** can significantly decrease the migratory and invasive capacity of cancer cells.[1][2]

## Quantitative Data Summary

The following tables summarize the reported potency of **UM-164** in various cancer cell lines.

Table 1: Antiproliferative Activity of **UM-164** in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line	Average GI <sub>50</sub> (nmol/L)
Multiple TNBC Lines	160

Data from Gilani et al., Clin Cancer Res, 2016  
(Note: This publication has been retracted[7][8]).  
[1]

Table 2: Inhibitory Concentration (IC<sub>50</sub>) of **UM-164** in Glioma Cell Lines

Cell Line	Time Point	IC <sub>50</sub> (μM)
LN229	24h	10.07
48h	6.20	
72h	3.81	
SF539	24h	3.75
48h	2.68	
72h	1.23	

Data from Wu et al., Cancers, 2022.[4][10]

## Troubleshooting Guide

Q: I'm observing a decrease in cell viability with **UM-164**, but my apoptosis assay (e.g., Annexin V) is negative. Is this expected?

A: Yes, this is an expected result. **UM-164** is primarily cytostatic, not cytotoxic.[1] It induces cell cycle arrest in the G1 phase, which leads to a decrease in cell proliferation and apparent viability in assays like MTT or CCK8, but it does not significantly trigger apoptosis.[1][4][10]

- Recommendation: Perform a cell cycle analysis using propidium iodide staining and flow cytometry. You should observe an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[1][10]

Q: My results show inhibition of EGFR and AKT phosphorylation. Is **UM-164** directly inhibiting these kinases?

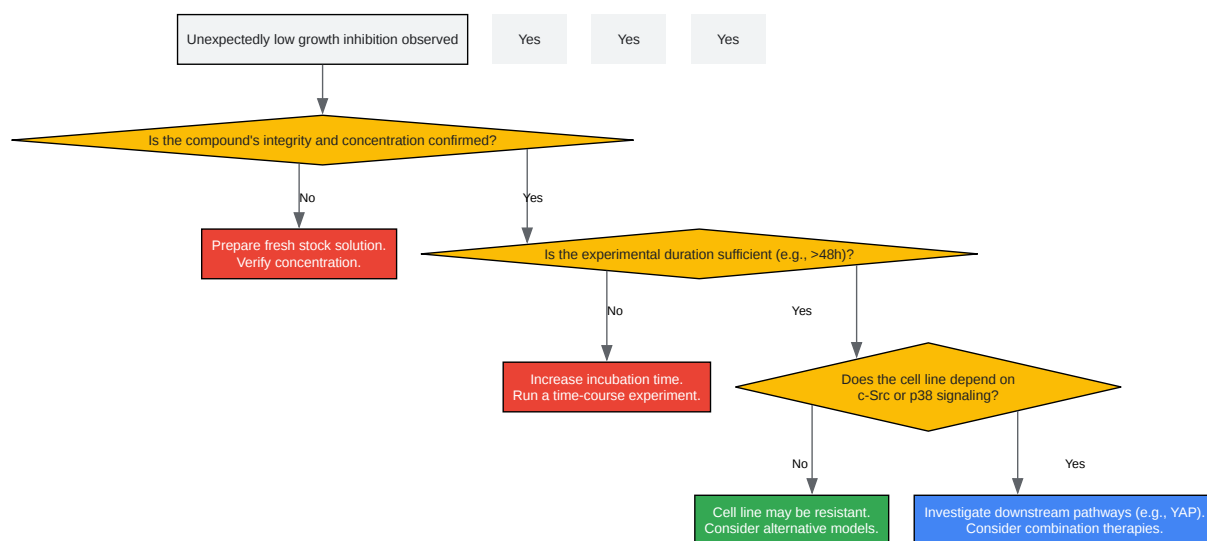
A: It is unlikely that **UM-164** directly inhibits EGFR and AKT at effective concentrations. These are known downstream effectors of the c-Src signaling pathway.<sup>[2]</sup> Inhibition of c-Src by **UM-164** leads to reduced signaling through these downstream pathways.

- Recommendation: To confirm this, you can perform a kinome scan to profile the selectivity of **UM-164**. Alternatively, you can use a more specific c-Src inhibitor, like dasatinib, as a control. The original literature suggests **UM-164** and dasatinib have nearly identical kinase target profiles, with the major exception of the p38 kinases.<sup>[1]</sup>

Q: I am not seeing the expected level of growth inhibition in my cell line. What could be the issue?

A: There are several potential reasons for this:

- Cell Line Resistance: The signaling pathways inhibited by **UM-164** may not be the primary drivers of proliferation in your specific cell line.
- Compound Potency: Ensure the compound is properly stored and that the concentration of your working solution is accurate.
- Experimental Duration: The cytostatic effects of **UM-164** may take time to become apparent. Ensure your proliferation assay is run for a sufficient duration (e.g., 48-72 hours).<sup>[4][10]</sup>
- Troubleshooting Workflow:



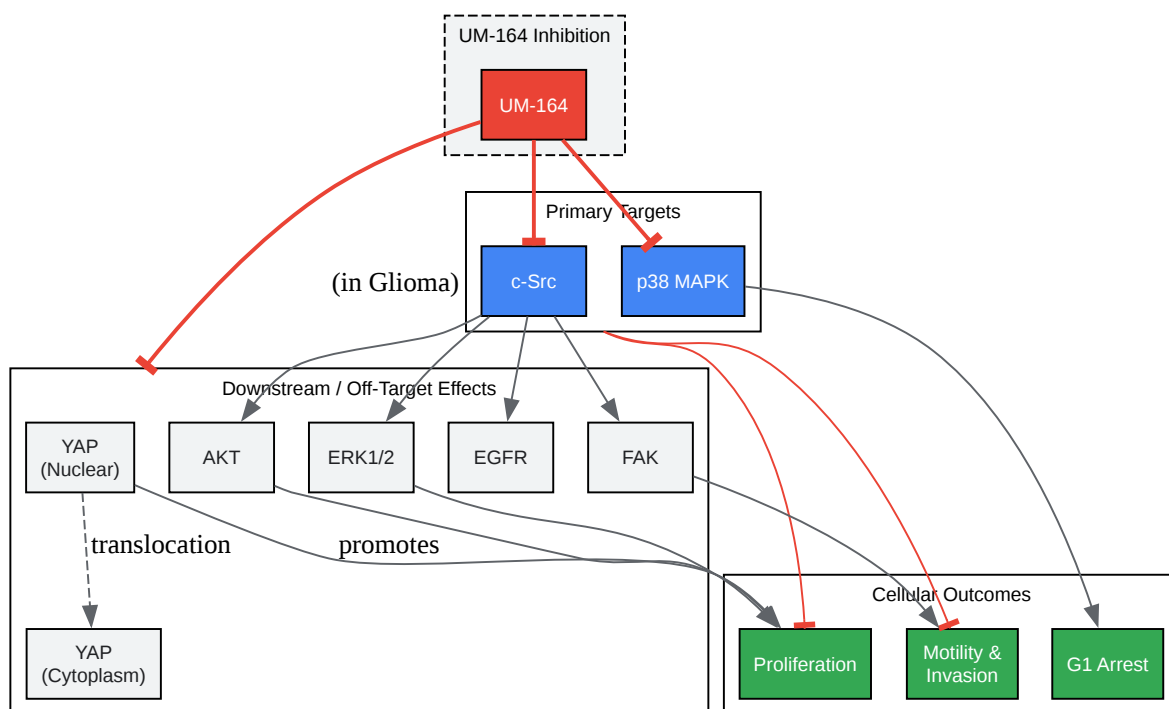
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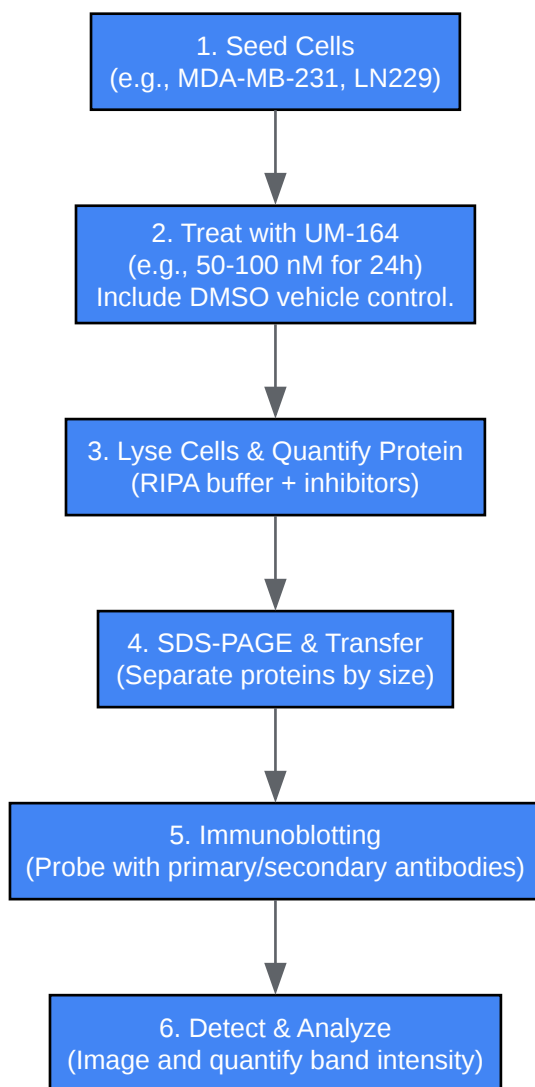
Caption: Troubleshooting decision tree for low **UM-164** efficacy.

## Experimental Protocols & Visualizations

### Signaling Pathways Affected by UM-164

The following diagram illustrates the primary and key downstream signaling pathways modulated by **UM-164**.





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